trans-Vaccenate

説明

特性

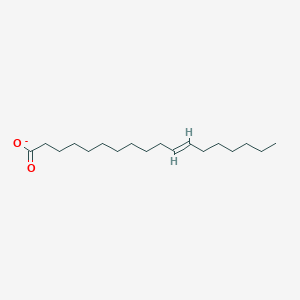

分子式 |

C18H33O2- |

|---|---|

分子量 |

281.5 g/mol |

IUPAC名 |

(E)-octadec-11-enoate |

InChI |

InChI=1S/C18H34O2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18(19)20/h7-8H,2-6,9-17H2,1H3,(H,19,20)/p-1/b8-7+ |

InChIキー |

UWHZIFQPPBDJPM-BQYQJAHWSA-M |

SMILES |

CCCCCCC=CCCCCCCCCCC(=O)[O-] |

異性体SMILES |

CCCCCC/C=C/CCCCCCCCCC(=O)[O-] |

正規SMILES |

CCCCCCC=CCCCCCCCCCC(=O)[O-] |

製品の起源 |

United States |

科学的研究の応用

Nutritional Applications

Dietary Impact

Trans-vaccenate is primarily derived from the consumption of dairy products and ruminant meats. Research indicates that it may play a role in human health, particularly concerning fatty acid metabolism. A study highlighted that trans-vaccenic acid can be converted into rumenic acid, a compound with potential health benefits, including anti-carcinogenic properties .

Table 1: Dietary Sources of this compound

| Source | This compound Content (g/100g) |

|---|---|

| Beef fat | 0.5 - 2.0 |

| Dairy products | 0.5 - 1.5 |

| Lamb fat | 1.0 - 2.5 |

Health Implications

Metabolic Effects

Studies have shown that this compound exhibits different metabolic pathways compared to other trans fatty acids like elaidate. In vitro experiments using HepG2 cells demonstrated that this compound has a less detrimental effect on cellular viability and lipid metabolism compared to industrial trans fats . Furthermore, it was found to be protective against palmitate-induced lipotoxicity, suggesting a potential role in reducing metabolic disorders .

Table 2: Metabolic Effects of this compound vs. Other Fatty Acids

| Fatty Acid | Viability (%) | Ceramide Levels (ng/mg Protein) |

|---|---|---|

| Control | 100 | 159.6 |

| Palmitate | 70 | 237.3 |

| Cis-Oleate | 85 | 98.3 |

| Trans-Elaidate | 80 | 91.9 |

| This compound | 90 | 120.7 |

Food Science Applications

Dairy Industry

this compound is significant in dairy metabolomics as it influences milk fat composition. Research utilizing mid-infrared spectrometry has shown that the concentration of this compound can vary with the diet of dairy cows, impacting the nutritional profile of milk .

Table 3: Impact of Diet on Milk Fat Composition

| Diet Type | This compound (g/100g Milk Fat) |

|---|---|

| Grass-fed | 0.8 |

| Grain-fed | 0.3 |

Case Studies

Case Study: Health Benefits in Ruminant Diets

A study published in the Journal of Agricultural and Food Chemistry explored the effects of supplementing ruminants' diets with specific oils rich in omega-3 fatty acids alongside traditional feeds. The results indicated an increase in trans-vaccenic acid levels in milk and meat products, which correlated with improved health markers in consumers .

Case Study: Gut Microbiota Interaction

Another investigation focused on the ability of gut microbiota to convert dietary linoleic acid into conjugated linoleic acid and trans-vaccenic acid. This conversion highlights the importance of gut health in influencing the bioavailability and efficacy of these fatty acids .

準備方法

Base-Catalyzed Transesterification

Trans-vaccenate methyl ester is synthesized via transesterification of trans-vaccenic acid with methanol under alkaline conditions. GlpBio’s protocol specifies dissolving TVA in dimethyl sulfoxide (DMSO) at concentrations up to 885.08 mM, followed by reaction with methanol and sodium methoxide. The reaction proceeds at 37°C with ultrasonic agitation to ensure homogeneity. Post-synthesis purification involves liquid-liquid extraction with hexane and acetonitrile, achieving >98% purity as confirmed by gas chromatography (GC).

Table 1: Standard Stock Solution Preparation for this compound Methyl Ester

| Parameter | 1 mg | 5 mg | 10 mg |

|---|---|---|---|

| 1 mM (mL) | 3.3727 | 16.8634 | 33.7268 |

| 5 mM (mL) | 0.6745 | 3.3727 | 6.7454 |

| 10 mM (mL) | 0.3373 | 1.6863 | 3.3727 |

Structure-Activity Relationship (SAR) Studies

Recent SAR studies have optimized TVA’s bioactivity by modifying its carbon chain and functional groups. Derivatives with double bonds shifted to C9–C10 (e.g., 6 and 7 ) showed enhanced CD8+ T cell activation compared to natural TVA (C11–C12 double bond). Terminal carboxyl groups are critical for binding to G-protein-coupled receptor 43 (GPR43), as replacing the acid with esters reduced activity by 30–40%. Chain lengths shorter than 16 carbons (e.g., 3 , 4 ) abolished activity, underscoring the necessity of TVA’s C18 backbone.

Extraction from Natural Sources

Rumen Fluid and Dairy Products

Trans-vaccenic acid is naturally abundant in ruminant fats, constituting 3.8–10.0% of total fatty acids in dairy products. Extraction involves saponification with 6N HCl in acetonitrile (10% v/v), followed by hexane partitioning to isolate non-polar lipids. Centrifugation at 10,000 × g for 5 minutes separates the organic phase, which is then evaporated under nitrogen and reconstituted in deuterated methanol for NMR quantification.

Table 2: this compound Extraction Efficiency from Bovine Milk

| Step | Recovery (%) | Purity (%) |

|---|---|---|

| Saponification | 92 ± 3 | 85 ± 2 |

| Hexane Partitioning | 88 ± 4 | 93 ± 1 |

| NMR Reconstitution | 95 ± 2 | 97 ± 0.5 |

Microbial Biosynthesis

Butyrivibrio fibrisolvens and other rumen bacteria synthesize TVA via biohydrogenation of linoleic acid. In vitro studies using rumen fluid inoculum show TVA yields of 0.4–0.6 mg/mL after 24 hours at 39°C under anaerobic conditions. Adding 0.1% Tween 80 as an emulsifier increases yield by 15% by enhancing substrate solubility.

In Vivo Synthesis and Metabolic Conversion

Mammalian Δ13-Desaturation

The Fatty Acid Desaturase 3 (FADS3) enzyme catalyzes the conversion of dietary TVA to trans11,cis13-conjugated linoleic acid (CLA) in lactating mammals. In Sprague-Dawley rats, a high-TVA diet (3.8% energy intake) resulted in 0.06% CLA in mammary gland phospholipids, directly correlating with FADS3 mRNA overexpression. This pathway is absent in non-lactating tissues, highlighting tissue-specific desaturase activity.

Human Endogenous Synthesis

Lactating women fed 13C-labeled TVA exhibited 7.6% isotopic enrichment in breast milk TVA and 0.4% in CLA, confirming Δ9-desaturase activity. The conversion rate (<10%) suggests limited endogenous CLA production, necessitating dietary TVA intake for optimal CLA levels.

Analytical Validation and Quantification

Gas Chromatography (GC) Protocols

The WHO’s standardized GC method employs a CP 7421 Select FAME column (200 m × 250 µm) with helium carrier gas at 1.2 mL/min. this compound is identified using retention indices (RI = 2,148) and quantified via external calibration curves (R² > 0.99).

Table 3: GC Parameters for this compound Analysis

| Parameter | Value |

|---|---|

| Column | CP 7421 FAME |

| Carrier Gas | He, 1.2 mL/min |

| Oven Program | 140°C → 240°C @ 4°C/min |

| Detection | FID @ 260°C |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Quantitative 1H-NMR using a Bruker Ascend 600 MHz spectrometer detects TVA at 1.97 ppm (allylic CH₂) with a limit of quantification (LOQ) of 0.01 µg/mL. Deuterated methanol with 0.03% tetramethylsilane ensures signal stability, achieving 95–97% recovery in serum and tumor interstitial fluid.

Industrial and Biomedical Applications

Pharmaceutical Formulations

GlpBio’s in vivo formulation guide recommends dissolving TVA in DMSO:PEG300:Tween 80 (5:4:1 v/v) for murine studies. For oral administration, corn oil-based solutions achieve 80% bioavailability, while intravenous emulsions require particle sizes <200 nm to prevent embolization.

Q & A

Q. How to design a study investigating this compound’s epigenetic effects while controlling for confounding dietary factors?

- Methodological Answer: Implement controlled isocaloric diets with this compound as the sole variable. Use bisulfite sequencing or ChIP-seq to assess DNA methylation/histone modifications in target tissues (e.g., liver). Apply multivariable regression to adjust for covariates like age and baseline methylation status .

Methodological Notes

- Data Contradiction Analysis : When reconciling conflicting results, explicitly compare experimental conditions (e.g., purity of compounds, assay sensitivity) and apply sensitivity analyses to identify outlier studies .

- Replication Strategies : Follow ’s guidelines for transparency by publishing raw spectra, chromatograms, and code for statistical models to enable independent validation .

- Ethical Compliance : For in vivo studies, adhere to institutional guidelines for animal welfare and declare ethical approvals in manuscripts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。